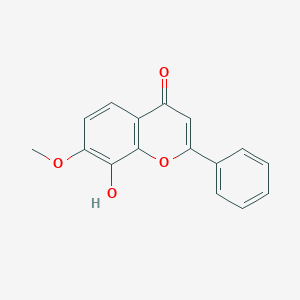

8-Hydroxy-7-methoxyflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFKWMXGTOJNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350269 | |

| Record name | 8-hydroxy-7-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40316-76-5 | |

| Record name | 8-hydroxy-7-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Hydroxy-7-methoxyflavone: A Review of an Elusive Flavonoid

Despite extensive investigation, there is currently no scientific literature substantiating the natural occurrence or isolation of 8-Hydroxy-7-methoxyflavone from any plant, fungal, or other biological source. This technical guide addresses the current state of knowledge regarding this specific flavone, concluding that it is likely a synthetic compound or an exceptionally rare, un-documented natural product.

While the PubChem database confirms the chemical structure and properties of this compound (CID 676299), it lacks any reference to natural sources.[1] Extensive searches of phytochemical and ethnobotanical literature have failed to identify any plant species from which this compound has been isolated.

It is important to distinguish this compound from its well-known and structurally similar isomer, Wogonin (5,7-Dihydroxy-8-methoxyflavone) . Wogonin is a bioactive flavonoid that has been extensively studied and isolated from various medicinal plants, most notably from the roots of Scutellaria baicalensis (Baikal skullcap). The misidentification or conflation of these two distinct isomers may occur due to their similar nomenclature.

Given the absence of data on the natural sources and isolation of this compound, this guide will instead provide a generalized overview of the methodologies commonly employed for the extraction and purification of methoxyflavones from plant materials. These protocols serve as a foundational reference for researchers who may encounter this or similar compounds in the future.

General Experimental Protocols for Methoxyflavone Isolation

The following sections detail a generalized workflow for the isolation of methoxyflavones from plant matter. This process typically involves solvent extraction followed by chromatographic purification.

Table 1: Summary of a Generic Methoxyflavone Isolation Protocol

| Parameter | Extraction | Column Chromatography (Fractionation) | Preparative HPLC (Purification) |

| Starting Material | Dried and powdered plant material (e.g., roots, leaves) | Crude or partially purified extract | Enriched flavonoid fraction |

| Solvent System | Methanol, Ethanol, Ethyl Acetate, or Hexane (often in succession) | Gradient elution with Hexane and Ethyl Acetate or Chloroform and Methanol | Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% Formic Acid) |

| Typical Yield | Highly variable depending on the plant source and compound concentration | Variable | Milligrams to grams |

| Purity Achieved | Low (crude extract) | Moderate | High (>95%) |

| Key Equipment | Soxhlet apparatus or maceration setup, Rotary evaporator | Glass column, Fraction collector | Preparative HPLC system with a C18 column |

Detailed Methodologies

1. Preparation of Plant Material:

-

Drying: The plant material (e.g., roots, leaves, stems) should be air-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation. The mixture is then filtered.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered material is placed in a thimble and continuously extracted with a boiling solvent. This method is efficient but may not be suitable for heat-sensitive compounds.

-

Solvent Partitioning: The resulting crude extract is often concentrated under reduced pressure and then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and butanolic fractions.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography using a stationary phase like silica gel or Sephadex. The column is eluted with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target flavonoid.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the fractions containing the desired compound are pooled, concentrated, and purified by preparative HPLC on a reverse-phase column (e.g., C18). A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of formic acid to improve peak shape, is typically used.

Visualizing the General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of flavonoids from a plant source.

References

The Biosynthesis of 8-Hydroxy-7-methoxyflavone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 8-Hydroxy-7-methoxyflavone, a naturally occurring methoxylated flavonoid. Drawing from established principles of flavonoid biosynthesis and recent enzymatic discoveries, this document outlines the probable enzymatic steps leading to the formation of this compound. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development. It details the precursor molecules, key enzymatic transformations, and provides adaptable experimental protocols for pathway reconstruction and analysis. Furthermore, quantitative data from related enzymatic reactions are presented to offer a comparative perspective.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities. Among these, methoxylated flavonoids often exhibit enhanced bioavailability and bioactivity. This compound is one such compound, and understanding its biosynthesis is crucial for its potential biotechnological production and for the discovery of novel biocatalysts. This guide delineates a putative biosynthetic pathway for this compound, commencing from the general phenylpropanoid pathway and proceeding through a series of enzymatic modifications to the flavonoid core structure.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in a series of sequential enzymatic reactions, beginning with the formation of a flavone scaffold, followed by specific hydroxylation and methylation events.

Stage 1: Formation of the Flavone Backbone

The initial steps of the pathway are shared with the general flavonoid biosynthesis pathway, which is well-established. The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate-CoA ligase (4CL)

Subsequently, Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to the flavanone naringenin by Chalcone isomerase (CHI) . Finally, a flavone synthase converts the flavanone to a flavone. For the synthesis of this compound, a likely flavone intermediate is apigenin (5,7,4'-trihydroxyflavone), formed by the action of Flavone Synthase (FNS) on naringenin.

Stage 2: Tailoring Reactions - Hydroxylation and Methylation

The flavone backbone undergoes two critical "tailoring" reactions to yield this compound: 8-hydroxylation and 7-O-methylation. The likely sequence of these events involves the hydroxylation of the C-8 position of the A-ring, followed by the methylation of the adjacent C-7 hydroxyl group.

-

Step 1: 8-Hydroxylation: A Flavonoid 8-hydroxylase (F8H) , a type of monooxygenase, is responsible for introducing a hydroxyl group at the C-8 position of the flavone. For instance, an F8H from Rhodotorula glutinis has been shown to hydroxylate flavones like apigenin and luteolin at the C-8 position.[1] This reaction would convert a precursor like apigenin into 8-hydroxyapigenin (also known as scutellarein).

-

Step 2: 7-O-Methylation: Following 8-hydroxylation, a flavonoid 7-O-methyltransferase (7-OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group. Several OMTs with specificity for the 7-OH position of flavonoids have been identified from various organisms, including Citrus reticulata and Perilla frutescens.[2][3] This enzymatic step would convert the 8-hydroxylated intermediate into the final product, this compound.

The overall proposed pathway is depicted in the following diagram:

Quantitative Data on Key Enzymes

Table 1: Kinetic Parameters of a Flavonoid 7-O-Methyltransferase (PfOMT3) from Perilla frutescens [2]

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| Chrysin | 1.31 ± 0.12 | 0.041 ± 0.002 | 0.031 |

| Apigenin | 2.12 ± 0.25 | 0.035 ± 0.003 | 0.017 |

| Naringenin | 3.54 ± 0.31 | 0.029 ± 0.002 | 0.008 |

| Kaempferol | 8.23 ± 0.76 | 0.017 ± 0.001 | 0.002 |

Table 2: Substrate Specificity of a Flavonoid 8-Hydroxylase (RgF8H) from Rhodotorula glutinis [1]

| Substrate | Relative Activity (%) |

| Naringenin | 100 |

| Apigenin | 85 |

| Luteolin | 70 |

| Chrysin | 65 |

| Hesperetin | 60 |

| Eriodictyol | 55 |

| Pinocembrin | 40 |

| Diosmetin | 30 |

| 7,4'-dihydroxyflavone | 25 |

Experimental Protocols

The following protocols are generalized methodologies based on published research and can be adapted for the characterization of the enzymes involved in this compound biosynthesis.

Protocol for Heterologous Expression and Purification of Flavonoid 8-Hydroxylase (F8H)

This protocol describes the expression of a candidate F8H gene in Escherichia coli and its subsequent purification.

Methodology:

-

Gene Cloning: The coding sequence of the candidate F8H gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Protein Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a low-imidazole buffer to remove non-specifically bound proteins, and the His-tagged F8H is eluted with a high-imidazole buffer. The purity of the eluted protein is assessed by SDS-PAGE.

Protocol for In Vitro Assay of Flavonoid 8-Hydroxylase (F8H) Activity

This protocol outlines a method to determine the enzymatic activity of the purified F8H.[1]

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains 50 mM phosphate buffer (pH 7.5), 100 µM of the flavone substrate (e.g., apigenin, dissolved in DMSO), 200 µM NADPH, and 1-5 µg of the purified F8H enzyme.

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes with gentle agitation.

-

Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol. The mixture is centrifuged to pellet any precipitated protein.

-

Product Analysis: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the 8-hydroxylated product. The product can be identified by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation using NMR.

Protocol for Heterologous Expression and Purification of Flavonoid 7-O-Methyltransferase (7-OMT)

The protocol for expressing and purifying 7-OMT is similar to that for F8H, with minor modifications.

Protocol for In Vitro Assay of Flavonoid 7-O-Methyltransferase (7-OMT) Activity

This protocol describes a method to measure the activity of the purified 7-OMT.[2][3]

Methodology:

-

Reaction Mixture Preparation: A standard reaction mixture (50 µL) consists of 100 mM Tris-HCl buffer (pH 7.5), 50 µM of the 8-hydroxyflavone substrate (dissolved in DMSO), 100 µM S-adenosyl-L-methionine (SAM), and 1-5 µg of the purified 7-OMT enzyme.

-

Enzymatic Reaction: The reaction is started by adding the enzyme and incubated at 37°C for 30-60 minutes.

-

Reaction Quenching and Product Extraction: The reaction is terminated by adding 10 µL of 5 M HCl. The methylated product is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness.

-

Product Analysis: The dried residue is redissolved in methanol and analyzed by HPLC or LC-MS to identify and quantify the 7-O-methylated product.

Conclusion

The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzymes. While the core flavonoid pathway is well-understood, the specific "tailoring" enzymes, particularly the Flavonoid 8-hydroxylase and 7-O-methyltransferase responsible for the synthesis of this specific flavone, are areas of active research. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway further, potentially leading to the development of biotechnological platforms for the production of this and other valuable methoxylated flavonoids. Future work should focus on the identification and characterization of the specific F8H and 7-OMT enzymes from plants known to produce this compound to fully elucidate its natural biosynthetic route.

References

- 1. Novel flavonoid C-8 hydroxylase from Rhodotorula glutinis: identification, characterization and substrate scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxy-7-methoxyflavone: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

The chemical structure of 8-Hydroxy-7-methoxyflavone consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with a phenyl group at position 2 of the chromen-4-one (benzopyran-4-one) ring system. The A-ring is substituted with a hydroxyl group at position 8 and a methoxy group at position 7.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8-hydroxy-7-methoxy-2-phenylchromen-4-one | --INVALID-LINK--[1] |

| Molecular Formula | C₁₆H₁₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 268.26 g/mol | --INVALID-LINK--[1] |

| Melting Point | 226-227 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform (heated, sonicated), DMSO (sonicated). | --INVALID-LINK-- |

| pKa (Predicted) | 8.00 ± 0.40 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Data | Source/Notes |

| UV-Vis Spectroscopy | λmax values are typically observed in two regions for flavones: Band I (300–380 nm) and Band II (240–285 nm). For the closely related 7-hydroxy-4'-methoxyflavone, λmax are observed at 263 nm and 325 nm. | --INVALID-LINK--[2], General flavonoid spectral data. --INVALID-LINK--[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks expected for O-H stretching (around 3400-3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-O stretching (around 1250-1000 cm⁻¹). | General IR data for flavonoids. |

| ¹H NMR Spectroscopy | Specific experimental data for this compound is not readily available. Data for the related 7-hydroxy-4'-methoxyflavone shows characteristic signals for the methoxy group (~3.85 ppm), and aromatic protons in the A and B rings. | --INVALID-LINK--[2] |

| ¹³C NMR Spectroscopy | Specific experimental data for this compound is not readily available. The spectrum of the related 7-hydroxy-4'-methoxyflavone shows a carbonyl signal around 176.33 ppm and a methoxy carbon signal around 79.17 ppm. | --INVALID-LINK--[2] |

| Mass Spectrometry (MS) | Exact Mass: 268.0736 g/mol . | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of flavones is the Baker-Venkataraman rearrangement, followed by cyclization. The following is a representative protocol for the synthesis of this compound.

Step 1: Acetylation of 2,3-dihydroxy-4-methoxyacetophenone

-

Dissolve 2,3-dihydroxy-4-methoxyacetophenone in pyridine.

-

Add acetic anhydride dropwise while cooling the mixture in an ice bath.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the mixture into ice-cold water to precipitate the acetylated product.

-

Filter, wash with water, and dry the product.

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the acetylated product from Step 1 in pyridine.

-

Add potassium hydroxide pellets and heat the mixture to 50-60 °C.

-

Stir for 3-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the diketone.

-

Filter, wash with water, and dry the product.

Step 3: Cyclization to form this compound

-

Dissolve the diketone from Step 2 in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the flavone.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Determination of Physicochemical Properties

Standard laboratory procedures are employed for the determination of the physicochemical properties of flavonoids.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature, often with the aid of sonication or heating.

-

UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Mass Spectrometry: The exact mass and fragmentation pattern are determined using a high-resolution mass spectrometer.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of structurally similar flavonoids suggest potential mechanisms of action. For instance, many hydroxylated and methoxylated flavones exhibit antioxidant and anti-inflammatory effects. These activities are often mediated through the modulation of key signaling pathways.

A plausible mechanism of action for a hydroxy-methoxy flavone involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates how an inflammatory stimulus typically activates the IKK complex, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB. It is important to note that this is a generalized pathway for flavonoids and requires specific experimental validation for this compound.

Conclusion

This compound is a flavonoid with potential for further investigation in drug discovery and development. This guide has summarized its key chemical properties and structure based on available data. While some experimental values and specific biological mechanisms are yet to be fully elucidated for this particular molecule, the information provided, including data from closely related compounds, offers a solid foundation for future research. The detailed experimental protocols and the hypothesized signaling pathway serve as practical tools for scientists working with this and similar flavonoid compounds. Further studies are warranted to fully characterize its spectroscopic properties and to explore its specific interactions with biological targets and signaling cascades.

References

Spectroscopic Data of 8-Hydroxy-7-methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the flavonoid, 8-Hydroxy-7-methoxyflavone (also known as 8-hydroxy-7-methoxy-2-phenylchromen-4-one). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for obtaining this data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various analytical sources to provide a complete profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.4 - 6.8 | s | - |

| H-5 | ~7.8 - 8.2 | d | ~8.0 - 9.0 |

| H-6 | ~7.0 - 7.4 | d | ~8.0 - 9.0 |

| H-2', H-6' | ~7.8 - 8.1 | m | - |

| H-3', H-4', H-5' | ~7.3 - 7.6 | m | - |

| 7-OCH₃ | ~3.9 - 4.1 | s | - |

| 8-OH | ~9.0 - 11.0 | s (br) | - |

s: singlet, d: doublet, m: multiplet, br: broad

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 - 165 |

| C-3 | ~105 - 108 |

| C-4 | ~180 - 183 |

| C-4a | ~105 - 108 |

| C-5 | ~125 - 128 |

| C-6 | ~115 - 118 |

| C-7 | ~158 - 161 |

| C-8 | ~145 - 148 |

| C-8a | ~150 - 153 |

| C-1' | ~130 - 133 |

| C-2', C-6' | ~126 - 129 |

| C-3', C-5' | ~128 - 131 |

| C-4' | ~131 - 134 |

| 7-OCH₃ | ~55 - 58 |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data of this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₂O₄ | PubChem[1] |

| Molecular Weight | 268.26 g/mol | PubChem[1] |

| Precursor Ion (Negative Mode) | [M-H]⁻ at m/z 267.0663 | PubChem[1] |

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the this compound molecule.

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | Broad band around 3200-3600 |

| C-H (aromatic) | ~3000-3100 |

| C=O (ketone) | ~1650-1690 |

| C=C (aromatic) | ~1450-1600 |

| C-O (ether and phenol) | ~1000-1300 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for detailed spectral resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution using a mixture of two solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with a small percentage of formic acid (Solvent B). The gradient is programmed to increase the proportion of Solvent B over time to elute the compound.

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode. For flavonoids, negative ion mode is often effective due to the presence of hydroxyl groups.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

-

Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation pattern. In MS/MS, the precursor ion of interest is isolated and fragmented to produce a characteristic spectrum of product ions.

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Spectrum: First, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software automatically performs the background subtraction and Fourier transform to generate the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a flavonoid compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

8-Hydroxy-7-methoxyflavone: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxyflavone, also known as Pratensein, is a naturally occurring O-methylated flavone that has garnered significant interest for its diverse pharmacological activities. As a key metabolite of the potent TrkB agonist 7,8-dihydroxyflavone (7,8-DHF), it plays a crucial role in mediating neuroprotective and antidepressant effects. Beyond its function in the central nervous system, emerging evidence highlights its potential as an anticancer and anti-inflammatory agent. This technical guide provides an in-depth overview of the therapeutic applications of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and providing comprehensive experimental protocols for key assays. Visual diagrams of associated signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions.

Introduction

Flavonoids are a large class of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. Methoxyflavones, a subgroup of flavonoids characterized by the presence of one or more methoxy groups, have shown promise in drug development due to their metabolic stability and enhanced bioavailability[2]. This compound (Pratensein) is a monomethoxyflavone that has been identified in plants such as Trifolium pratense (red clover)[3][4]. Its biological significance is underscored by its role as an active metabolite of 7,8-dihydroxyflavone (7,8-DHF), a well-documented TrkB agonist that mimics the neurotrophic effects of brain-derived neurotrophic factor (BDNF)[5]. This guide will explore the multifaceted therapeutic potential of this compound, focusing on its neuroprotective, anticancer, and anti-inflammatory properties.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 8-hydroxy-7-methoxy-2-phenylchromen-4-one | [6] |

| Synonyms | Pratensein, 7-methoxy-8-hydroxyflavone | [3] |

| Molecular Formula | C16H12O4 | [6] |

| Molecular Weight | 268.26 g/mol | [6] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Potential Therapeutic Uses

Neuroprotective Effects

The neuroprotective properties of this compound are primarily attributed to its function as an active metabolite of 7,8-DHF. Following oral administration, 7,8-DHF is metabolized, and both the parent compound and its O-methylated metabolites, including this compound, can cross the blood-brain barrier[5].

Mechanism of Action: this compound, similar to 7,8-DHF, activates the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF[5]. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, differentiation, and synaptic plasticity[5][7]. The activation of TrkB signaling by this compound has been shown to be essential for its neuroprotective and antidepressant-like effects[5].

Studies have demonstrated that 7,8-DHF and its derivatives can protect neurons from various insults, including glutamate-induced excitotoxicity and oxidative stress[4]. While direct EC50 values for this compound in neuroprotection assays are not widely reported, its contribution to the overall neuroprotective effect of 7,8-DHF is significant.

Anticancer Activity

Methoxyflavones have been extensively studied for their cytotoxic activity against various cancer cell lines[2][8]. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data:

| Cell Line | Assay | IC50 (µM) | Treatment Duration (h) | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | 3.92 | 72 | [9] |

| MDA-MB-231 (Breast Cancer) | MTT Assay | Not specified, but active | 72 | [9] |

Mechanism of Action: The anticancer effects of pratensein and its glycoside have been linked to the induction of apoptosis. Studies have shown that treatment with pratensein leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic proteins Bax and p53, as well as the executioner caspase-3[10][11].

Anti-inflammatory Effects

Flavonoids, including methoxyflavones, are known to possess anti-inflammatory properties[12]. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Mechanism of Action: The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways[12][13]. These pathways regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[12][14]. While specific quantitative data on the inhibition of these pathways by this compound are limited, studies on related methoxyflavones suggest a similar mechanism of action[2][15]. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory activity[4].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis[6].

Western Blot for TrkB Phosphorylation

This protocol is used to determine the activation of the TrkB receptor by this compound.

-

Cell Culture and Treatment: Culture primary neurons or TrkB-expressing cell lines. Serum-starve the cells before treating with this compound for a short period (e.g., 15-30 minutes). Include a positive control (BDNF) and a vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with a primary antibody against phosphorylated TrkB (p-TrkB).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Normalization: Strip the membrane and re-probe with an antibody against total TrkB to normalize for protein loading[5][7].

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Compound Treatment and Stimulation: Pre-treat the transfected cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability[16][17].

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol quantifies the inhibitory effect of this compound on NO production in macrophages.

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite[18][19].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic actions of this compound.

Conclusion

This compound (Pratensein) presents a compelling profile as a potential therapeutic agent with diverse applications. Its role as a key metabolite of 7,8-DHF solidifies its importance in the realm of neuroprotection, offering a promising avenue for the development of treatments for neurodegenerative and psychiatric disorders. Furthermore, its demonstrated anticancer and potential anti-inflammatory activities warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising natural compound. Future studies should focus on elucidating more precise quantitative measures of its activity in various models and further delineating the intricacies of its molecular mechanisms.

References

- 1. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory Effects of Fisetin on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. benchchem.com [benchchem.com]

- 8. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]

- 9. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Expression of Tyrosine Hydroxylase Protein and Apoptosis-Related Genes in Differentiated and Undifferentiated SH-SY5Y Neuroblastoma Cells Treated with MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective inhibition of Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Autoxidation Enhances Anti-Amyloid Potential of Flavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

8-Hydroxy-7-methoxyflavone: A Technical Guide to its Chemistry, Synthesis, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxyflavone, a member of the flavonoid family, is a naturally occurring organic compound with the chemical formula C₁₆H₁₂O₄.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this flavone, including its discovery, physicochemical properties, and synthesis. The document further delves into its biological activities, summarizing available quantitative data and elucidating potential mechanisms of action through key signaling pathways. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development endeavors.

Discovery and History

While the broader class of flavonoids has been extensively studied since their discovery by Nobel laureate Albert Szent-Györgyi in 1936, specific historical details regarding the initial isolation and characterization of this compound are not well-documented in readily available scientific literature. It is recognized as a monomethoxyflavone and a monohydroxyflavone.[1] Its presence has been identified in various plant species, although it is less common than other flavones like quercetin or kaempferol.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₄ | [1] |

| Molecular Weight | 268.26 g/mol | [1] |

| IUPAC Name | 8-hydroxy-7-methoxy-2-phenylchromen-4-one | [1] |

| CAS Number | 40316-76-5 | [2] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Synthesis of this compound

A plausible synthetic route for this compound starts from 2',3'-dihydroxy-4'-methoxyacetophenone and involves a multi-step process.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for flavone synthesis.

Step 1: Protection of the hydroxyl groups of 2',3'-dihydroxy-4'-methoxyacetophenone.

-

Dissolve 2',3'-dihydroxy-4'-methoxyacetophenone in a suitable solvent (e.g., acetone).

-

Add a protecting group reagent, such as benzyl bromide, in the presence of a base (e.g., potassium carbonate).

-

Reflux the mixture for several hours and monitor the reaction by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and evaporate the solvent.

-

Purify the resulting protected acetophenone by column chromatography.

Step 2: Condensation with benzoyl chloride (Baker-Venkataraman rearrangement).

-

Dissolve the protected acetophenone in pyridine.

-

Add benzoyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the product.

-

Filter, wash, and dry the precipitate to obtain the 1,3-diketone.

Step 3: Cyclization to form the flavone ring.

-

Dissolve the 1,3-diketone in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for a few hours.

-

Pour the cooled reaction mixture into ice water to precipitate the protected flavone.

-

Filter, wash, and dry the product.

Step 4: Deprotection of the hydroxyl groups.

-

Dissolve the protected flavone in a suitable solvent (e.g., methanol/ethyl acetate).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere for several hours.

-

Filter the catalyst and evaporate the solvent to obtain crude this compound.

-

Purify the final product by recrystallization or column chromatography.

References

An In-depth Technical Guide to 8-Hydroxy-7-methoxyflavone and its Derivatives: A Focus on Biological Activities and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 8-Hydroxy-7-methoxyflavone and its derivatives, with a particular focus on their synthesis, biological activities, and underlying mechanisms of action. Due to the limited availability of detailed experimental data on this compound, this document will extensively feature its close structural isomer, 5-hydroxy-7-methoxyflavone, as a well-researched exemplar. The insights gleaned from 5-hydroxy-7-methoxyflavone and other related methoxyflavonoids offer a valuable framework for understanding the potential therapeutic applications of this class of compounds.

Core Compound Profile: this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure consists of a C6-C3-C6 backbone, with a hydroxyl group at the C8 position and a methoxy group at the C7 position of the A-ring.

Chemical Structure:

-

IUPAC Name: 8-hydroxy-7-methoxy-2-phenylchromen-4-one

-

Molecular Formula: C₁₆H₁₂O₄

-

Molecular Weight: 268.26 g/mol

While specific details on the natural sources of this compound are not extensively documented, related hydroxylated and methoxylated flavones are commonly found in various medicinal plants, including those of the Kaempferia and Citrus genera.[1]

Synthesis of Hydroxylated Methoxyflavones

The synthesis of hydroxylated methoxyflavones, such as this compound and its derivatives, typically involves a multi-step process. A common approach is the Baker-Venkataraman rearrangement or a related synthesis pathway starting from appropriately substituted acetophenones and benzoyl chlorides.

General Synthetic Workflow

The synthesis generally proceeds through the formation of a chalcone intermediate, followed by cyclization to form the flavone core. Protecting groups may be necessary for the hydroxyl functionalities to prevent unwanted side reactions.

Experimental Protocol: Synthesis of a 7-Hydroxy-4'-methoxyflavone Derivative

This protocol details the synthesis of a related flavone, 7-hydroxy-4'-methoxyflavone, which illustrates the key steps in constructing the flavone skeleton.

Step 1: Synthesis of 2',4'-Dihydroxy-4-methoxychalcone (Claisen-Schmidt Condensation)

-

Dissolve 2,4-dihydroxyacetophenone (5 mmol) in ethanol (6 mL) and stir for 10 minutes.

-

Slowly add 7.5 mL of 40% (w/v) potassium hydroxide solution.

-

Add a solution of anisaldehyde (5 mmol) in ethanol (6 mL) to the reaction mixture.

-

Stir the reaction at room temperature for 48 hours.

-

Add ice-cold distilled water and acidify the mixture to pH 5 with 10% HCl.

-

Collect the resulting precipitate by filtration and wash with cold distilled water.

-

Recrystallize the product from methanol to yield 2',4'-dihydroxy-4-methoxychalcone.[2]

Step 2: Oxidative Cyclization to 7-Hydroxy-4'-methoxyflavone

-

Dissolve the synthesized 2',4'-dihydroxy-4-methoxychalcone in dimethyl sulfoxide (DMSO).

-

Add iodine (I₂) as a catalyst.

-

Reflux the mixture for three hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, work up the reaction to isolate the 7-hydroxy-4'-methoxyflavone product.[2]

Anticancer Activity of 5-Hydroxy-7-methoxyflavone

Extensive research on 5-hydroxy-7-methoxyflavone (HMF), an isomer of this compound, has demonstrated its potent anticancer activities, particularly against human colon carcinoma cells (HCT-116).[3]

Quantitative Data: Cytotoxicity of Methoxyflavone Derivatives

The cytotoxic effects of various methoxyflavone derivatives have been evaluated in different cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |

| 5-Hydroxy-7-methoxyflavone (HMF) | HCT-116 (Colon) | MTT Assay | 24 | ~50 |

| 5,7,4'-Trimethoxyflavone | MOLT-4 (Leukemia) | Not specified | Not specified | Cytotoxic |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | MTT Assay | 24 | ~25 |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast) | Not specified | 72 | 3.71 |

| Chrysosplenetin | MCF-7 (Breast) | Not specified | 72 | 0.3 |

Signaling Pathway: HMF-Induced Apoptosis in HCT-116 Cells

5-Hydroxy-7-methoxyflavone induces apoptosis in HCT-116 cells through a signaling cascade initiated by the generation of reactive oxygen species (ROS). This leads to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, caspase-mediated cell death.[3]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

-

Treatment: Treat the cells with various concentrations of 5-hydroxy-7-methoxyflavone (e.g., 25, 50, 100 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.[3]

Anti-inflammatory Activity of Methoxyflavones

Methoxyflavones have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.[4]

Quantitative Data: Inhibition of Inflammatory Markers

The anti-inflammatory effects of various methoxyflavone derivatives have been quantified by their ability to inhibit the production of inflammatory markers.

| Compound | Model | Endpoint | Maximum Inhibition (%) |

| 7,4'-Dimethoxyflavone | Carrageenan-induced paw edema in rats | Edema reduction | 52.4 |

| 4',6,7-Trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | Leukocyte migration | Significant reduction |

| 4',6,7-Trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | TNF-α production | Significant reduction |

| 4',6,7-Trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | IL-1β production | Significant reduction |

Signaling Pathway: General Anti-inflammatory Mechanism of Flavones

Flavones exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory mediators.

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This protocol details a common in vitro assay to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test methoxyflavone for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by a 10-minute incubation in the dark. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Conclusion

While direct experimental data on this compound remains limited, the comprehensive analysis of its isomer, 5-hydroxy-7-methoxyflavone, and other related methoxyflavonoids, provides a strong foundation for predicting its therapeutic potential. The demonstrated anticancer and anti-inflammatory activities, coupled with detailed mechanistic insights and established experimental protocols, highlight the promise of this class of compounds for further investigation and drug development. This guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on the Core Mechanism of Action of 8-Hydroxy-7-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxyflavone, a naturally occurring methoxyflavone, has garnered interest within the scientific community for its potential therapeutic applications. As a primary metabolite of the well-studied neurotrophic compound 7,8-dihydroxyflavone (7,8-DHF), its distinct pharmacological profile is of significant interest. This technical guide synthesizes the current understanding of the mechanism of action of this compound, drawing upon direct evidence where available and inferring potential pathways from studies on structurally related flavonoids. This document provides a comprehensive overview of its interaction with key cellular targets, summarizes relevant quantitative data, and presents detailed experimental protocols to facilitate further research.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts. This compound is a monomethoxyflavone and a monohydroxyflavone. It is recognized as a significant metabolite of 7,8-dihydroxyflavone (7,8-DHF), a potent agonist of the Tropomyosin receptor kinase B (TrkB). Understanding the mechanism of action of this compound is crucial for elucidating the full therapeutic potential of 7,8-DHF and for the development of novel flavonoid-based therapeutics.

Core Mechanisms of Action

The primary mechanism of action of this compound is multifaceted, with evidence suggesting its involvement in neurotrophic signaling, modulation of inflammatory pathways, and induction of apoptosis in cancer cells.

Neurotrophic Effects and TrkB Receptor Interaction

Initial interest in this compound stemmed from its relationship with 7,8-DHF, a small molecule that mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) by activating the TrkB receptor. However, studies have shown that this compound, along with its isomer 7-hydroxy-8-methoxyflavone, demonstrates markedly reduced efficacy in activating the TrkB receptor compared to its parent compound, 7,8-DHF. One study reported that this compound barely activated TrkB as compared to a vehicle control. This suggests that while it is a metabolite of a potent TrkB agonist, its direct neurotrophic activity via this receptor is minimal. The neuroprotective effects observed with 7,8-DHF are therefore primarily attributed to the parent compound itself, rather than its metabolites.

Anticancer Activity: Induction of Apoptosis

While direct studies on the anticancer mechanism of this compound are limited, research on the structurally similar 5-hydroxy-7-methoxyflavone provides significant insights. This isomer has been shown to induce apoptosis in human colon carcinoma cells through a mechanism involving the generation of reactive oxygen species (ROS). This ROS-mediated pathway leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death. Given the structural similarities, it is plausible that this compound may exert similar pro-apoptotic effects in cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of methoxyflavones is well-documented. Related compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6). The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While specific data for this compound is not yet available, its flavonoid structure suggests it may share these anti-inflammatory properties.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related isomer, 5-Hydroxy-7-methoxyflavone, to provide a comparative perspective on their biological activities.

| Compound | Assay | Cell Line | Parameter | Result | Reference |

| This compound | TrkB Activation | Not specified | Receptor Activation | Barely activated TrkB | |

| 5-Hydroxy-7-methoxyflavone | Cytotoxicity (MTT Assay) | HCT-116 (Colon Carcinoma) | IC50 | Dose-dependent reduction in cell viability | |

| 5-Hydroxy-7-methoxyflavone | Apoptosis (Hoechst Staining) | HCT-116 (Colon Carcinoma) | Apoptotic Index | Significant dose-dependent increase | |

| 5-Hydroxy-7-methoxyflavone | ROS Generation (H2DCFDA) | HCT-116 (Colon Carcinoma) | Mean Fluorescence Intensity | Significant dose-dependent increase |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound. These protocols are based on standard techniques used for related flavonoids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

-

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.

-

Apoptosis Detection by Hoechst 33342 Staining

This protocol is for the morphological evaluation of apoptosis based on nuclear condensation and fragmentation.

-

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Fluorescence microscope

-

-

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with Hoechst 33342 staining solution for 10 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS.

-

Visualization: Mount the coverslips onto microscope slides and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

-

Quantification: Calculate the apoptotic index by counting the number of apoptotic nuclei and dividing by the total number of cells in several random fields.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

-

Materials:

-

Cells cultured in a 96-well plate or on coverslips

-

This compound

-

H2DCFDA stock solution (in DMSO)

-

Serum-free cell culture medium

-

Fluorescence microplate reader or fluorescence microscope

-

-

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

-

Probe Loading: Wash the cells with PBS and then incubate them with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Measurement:

-

Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Microscope: Capture fluorescence images to visualize ROS production.

-

-

Data Analysis: Quantify the relative fluorescence intensity compared to the control group.

-

Western Blot Analysis for Signaling Pathway Proteins (MAPK and NF-κB)

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed in this guide.

Methodological & Application

Synthesis Protocol for 8-Hydroxy-7-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-Hydroxy-7-methoxyflavone, a naturally occurring flavonoid with potential therapeutic applications. The synthesis is based on the well-established Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core. The protocol outlines a multi-step process commencing with the preparation of the key intermediate, 2,3-dihydroxy-4-methoxyacetophenone, followed by benzoylation, rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization to yield the target compound. This guide includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound for further study and development.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound is a specific flavone that has garnered interest for its potential pharmacological properties. The efficient chemical synthesis of this compound is crucial for enabling detailed biological investigations and potential drug development. The Baker-Venkataraman rearrangement is a classic and effective strategy for the synthesis of flavones.[1][2][3] This method involves the conversion of an o-hydroxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone scaffold.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process starting from 2,3-dihydroxy-4-methoxyacetophenone.

-

Benzoylation: The first step involves the selective benzoylation of the more reactive hydroxyl group of 2,3-dihydroxy-4-methoxyacetophenone to form the corresponding benzoyl ester.

-

Baker-Venkataraman Rearrangement: The benzoyl ester then undergoes a base-catalyzed intramolecular acyl transfer to yield a 1,3-diketone intermediate.

-

Acid-Catalyzed Cyclization: The final step is the acid-catalyzed cyclodehydration of the 1,3-diketone to afford the target molecule, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2,3-Dihydroxy-4-methoxyacetophenone (Starting Material)

A plausible route to the starting material, 2,3-dihydroxy-4-methoxyacetophenone, involves the selective methylation of 2,3,4-trihydroxyacetophenone.

Protocol for Selective Methylation:

-

Dissolve 2,3,4-trihydroxyacetophenone (1.0 eq) in dry acetone.

-

Add anhydrous potassium carbonate (1.1 eq).

-

Add dimethyl sulfate (1.0 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 2,3-dihydroxy-4-methoxyacetophenone.

Step 2: Benzoylation of 2,3-Dihydroxy-4-methoxyacetophenone

-

Dissolve 2,3-dihydroxy-4-methoxyacetophenone (1.0 eq) in dry pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold dilute hydrochloric acid (5%) to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-(benzoyloxy)-3-hydroxy-4-methoxyacetophenone.

Step 3: Baker-Venkataraman Rearrangement

-

Dissolve the 2-(benzoyloxy)-3-hydroxy-4-methoxyacetophenone (1.0 eq) from the previous step in dry pyridine.

-

Add powdered potassium hydroxide (3.0 eq).

-

Heat the mixture at 50-60 °C for 2-3 hours with stirring.

-

Cool the reaction mixture to room temperature and pour it into ice-cold dilute acetic acid (10%) to precipitate the 1,3-diketone.

-

Filter the solid, wash with water, and dry. The crude 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenyl-1,3-propanedione can be used in the next step without further purification.

Step 4: Acid-Catalyzed Cyclization to this compound

-

Dissolve the crude 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenyl-1,3-propanedione (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or a suitable solvent to obtain pure this compound.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2,3,4-Trihydroxyacetophenone | C₈H₈O₄ | 168.15 | Solid |

| 2,3-Dihydroxy-4-methoxyacetophenone | C₉H₁₀O₄ | 182.17 | Solid |

| This compound | C₁₆H₁₂O₄ | 268.26 | Solid[4] |

| Spectral Data for this compound | |

| Mass Spectrometry | [M-H]⁻ at m/z 267.0663[4] |

| IR Spectra (ATR-Neat) | Available[4] |

| Raman Spectra (FT-Raman) | Available |

Mandatory Visualization

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Baker-Venkataraman Rearrangement Mechanism

Caption: Mechanism of the Baker-Venkataraman rearrangement.

References

Application Notes and Protocols: Purification of 8-Hydroxy-7-methoxyflavone by Chromatography

Introduction

8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community due to its potential biological activities, including antioxidant properties. As a member of the flavonoid class, it shares structural similarities with compounds known for a wide range of pharmacological effects. The isolation and purification of this compound are critical steps for its characterization, biological screening, and potential development as a therapeutic agent. This document provides detailed protocols for the purification of this compound from a crude mixture, whether from a synthetic source or a natural extract, using various chromatographic techniques, including column chromatography, flash chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes representative quantitative data for the purification of a structurally related flavone, 7-hydroxy-4'-methoxyflavone, which can serve as a benchmark for the purification of this compound. Researchers should aim to populate a similar table with their own experimental data for accurate documentation and comparison.

| Parameter | Crude Product | After Column Chromatography | After Preparative HPLC | Final Purity (by Analytical HPLC) |

| Starting Material (g) | 1.0 | - | - | - |

| Yield (g) | - | 0.75 | 0.65 | - |

| Yield (%) | - | 75% | 65% | - |

| Purity (%) | ~60% | ~90% | >98% | >99% |

| Retention Time (min) | - | - | 12.5 | 12.5 |

| Solvent System | - | Hexane:Ethyl Acetate (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

Note: The data presented is illustrative and based on the purification of a similar flavone. Actual results for this compound may vary depending on the initial purity of the crude mixture and the specific chromatographic conditions employed.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for the initial purification of this compound from a crude reaction mixture or a concentrated plant extract.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

-